Cas no 79670-17-0 (Methyl 5-bromo-2-(bromomethyl)benzoate)

Methyl 5-bromo-2-(bromomethyl)benzoate structure
79670-17-0 structure
Product Name:Methyl 5-bromo-2-(bromomethyl)benzoate
Número CAS:79670-17-0
MF:C9H8Br2O2
Megavatios:307.966621398926
MDL:MFCD11505949
CID:532531
PubChem ID:12929136
Update Time:2024-10-27

Methyl 5-bromo-2-(bromomethyl)benzoate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 5-bromo-2-(bromomethyl)benzoate
    • 5-Bromo-2-bromomethylbenzoic acid methyl ester
    • 5-BROMO-2-BROMOMETHYL-BENZOIC ACID METHYL ESTER
    • Benzoic acid, 5-bromo-2-(bromomethyl)-, methyl ester
    • UVIJBFVFEGZZLQ-UHFFFAOYSA-N
    • Methyl 2-bromomethyl-5-bromobenzoate
    • STL557842
    • 2445AC
    • methyl 5-bromo-2-bromomethylbenzoate
    • BBL104028
    • methyl 4-bromo-alpha-bromo-2-toluate
    • methyl 4-bromo-alpha-bromo- 2-toluate
    • AB64112
    • S
    • AMY28905
    • 79670-17-0
    • SY108147
    • AS-41912
    • DTXSID80513209
    • EN300-202844
    • FT-0743223
    • AKOS016001498
    • MFCD11505949
    • A864825
    • Methyl5-bromo-2-(bromomethyl)benzoate
    • SCHEMBL391759
    • DB-075606
    • MDL: MFCD11505949
    • Renchi: 1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
    • Clave inchi: UVIJBFVFEGZZLQ-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(CBr)=CC=C(Br)C=1)OC

Atributos calculados

  • Calidad precisa: 305.88900
  • Masa isotópica única: 305.88910g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 185
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26.3
  • Xlogp3: 3

Propiedades experimentales

  • Punto de ebullición: 349.7℃ at 760 mmHg
  • PSA: 26.30000
  • Logp: 3.13060

Methyl 5-bromo-2-(bromomethyl)benzoate Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 5-bromo-2-(bromomethyl)benzoate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DW984-200mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
200mg
226.0CNY 2021-08-04
TRC
M295933-25mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0
25mg
$64.00 2023-05-18
TRC
M295933-50mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0
50mg
$75.00 2023-05-18
TRC
M295933-100mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0
100mg
$87.00 2023-05-18
TRC
M295933-250mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0
250mg
$98.00 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0089-1g
5-Bromo-2-bromomethyl-benzoic acid methyl ester
79670-17-0 96%
1g
805.64CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0089-5g
5-Bromo-2-bromomethyl-benzoic acid methyl ester
79670-17-0 96%
5g
3180.16CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0089-25g
5-Bromo-2-bromomethyl-benzoic acid methyl ester
79670-17-0 96%
25g
11024.55CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DW984-1g
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
1g
849.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DW984-50mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
50mg
115.0CNY 2021-08-04

Methyl 5-bromo-2-(bromomethyl)benzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, 75 °C
Referencia
3-Oxoisoindoline-5-carboxamides. Synthesis and their antioxidant activity studies
Kumar, C. Kishor; et al, Journal of Pharmaceutical Science & Technology, 2010, 2(12), 380-390

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  30 min, reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, reflux
Referencia
Synthetic Strategies to Derivatizable Triphenylamines Displaying High Two-Photon Absorption
Lartia, Remy; et al, Journal of Organic Chemistry, 2008, 73(5), 1732-1744

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Iron chloride (FeCl3) ,  Bromine ;  0 °C
2.1 Reagents: Sulfuric acid ,  3-Bromo-2-methylbenzoic acid Solvents: Methanol ;  24 h, reflux
3.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Benzene ;  24 h, 60 °C
Referencia
Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives containing the N-BOH moiety
Saint-Louis, Carl Jacky; et al, Organic & Biomolecular Chemistry, 2017, 15(48), 10172-10183

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2.5 h, reflux
Referencia
Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase
Bagal, Sharan K. ; et al, Journal of Medicinal Chemistry, 2021, 64(23), 17146-17183

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Iron ,  Bromine ;  12 h, rt
1.2 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, 65 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, 75 °C
Referencia
Synthesis of N-methyl-6-heterocyclic-1-oxoisoindoline derivatives by microwave assisted Buchwald-Hartwig amination
Kumar, C. Kishor; et al, E-Journal of Chemistry, 2011, 8(3), 1108-1113

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Thionyl chloride
1.2 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide
Referencia
Copper-promoted direct amidation of isoindolinone scaffolds by sodium persulfate
Lai, Huifang; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7621-7626

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt; 2 h, rt → reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Benzene ;  5 h, reflux; reflux → rt
2.2 Reagents: Water
Referencia
Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry
Nam, Jungjoo; et al, Journal of Mass Spectrometry, 2015, 50(2), 378-387

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Iron ,  Bromine
2.1 Reagents: Sulfuric acid
3.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Referencia
Series of Structural and Functional Models for the ES (Enzyme-Substrate) Complex of the Co(II)-Containing Quercetin 2,3-Dioxygenase
Sun, Ying-Ji; et al, Inorganic Chemistry, 2014, 53(6), 2932-2942

Methyl 5-bromo-2-(bromomethyl)benzoate Raw materials

Methyl 5-bromo-2-(bromomethyl)benzoate Preparation Products

Methyl 5-bromo-2-(bromomethyl)benzoate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:79670-17-0)Methyl 5-bromo-2-(bromomethyl)benzoate
Número de pedido:A864825
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:48
Precio ($):152.0/593.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:79670-17-0)Methyl 5-bromo-2-(bromomethyl)benzoate
A864825
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):152.0/593.0